n-Heptylamine, N-acetyl-1-cyano-
Description
“n-Heptylamine, N-acetyl-1-cyano-” is a modified alkylamine derivative featuring a seven-carbon heptyl chain, an acetylated amine group, and a cyano substituent at the first carbon position. The parent molecule, n-Heptylamine (C₇H₁₇N), is a primary amine with a linear carbon chain.
Key structural features:
- Heptyl backbone: A seven-carbon chain contributing to hydrophobicity.
- N-acetyl group: Modifies amine reactivity and solubility.
- 1-cyano substituent: Enhances electrophilicity and may influence toxicity.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(1-cyanoheptyl)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
FBEHQXZYWPGRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylamine, N-acetyl-1-cyano- typically involves the cyanoacetylation of heptylamine. One common method is the reaction of heptylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or glacial acetic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of n-Heptylamine, N-acetyl-1-cyano- can be scaled up by optimizing the reaction conditions. This includes maintaining the appropriate temperature and pressure, and using efficient mixing techniques to ensure a high yield of the desired product. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Heptylamine, N-acetyl-1-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptylamine oxides, while reduction can produce primary amines .
Scientific Research Applications
n-Heptylamine, N-acetyl-1-cyano- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Heptylamine, N-acetyl-1-cyano- involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Comparison with Similar Compounds
n-Heptylamine
- Structure : Primary amine (CH₃(CH₂)₅CH₂NH₂).
- Properties :
- Applications : Used in organic synthesis, e.g., as a precursor for azo compounds like 1,1'-Azobis(N-n-heptylformamide) .
- Key Differences: Lacks acetylation and cyano groups, making it more volatile and reactive compared to the acetylated derivative.
N-Acetyl-n-heptylamine
- Structure : Acetylated derivative (CH₃(CH₂)₅CH₂NHCOCH₃).
- Properties :
- Expected reduced volatility (higher molecular weight) compared to n-Heptylamine.
- Lower basicity due to electron-withdrawing acetyl group.
- Hazards : Likely less irritating than primary amines but may retain flammability.
1-Cyano-n-heptylamine
- Structure: Primary amine with a cyano group at the first carbon (NC-CH₂(CH₂)₅NH₂).
- Possible toxicity risks associated with nitrile functionality.
- Hazards : Combustible and may release toxic gases (e.g., HCN) under decomposition .
Data Table: Comparative Properties
*Theoretical estimates based on structural analogs.
Key Research Findings and Discrepancies
- CAS Number Variations : and list conflicting CAS numbers for n-Heptylamine (123-82-0 vs. 111-68-2), likely reflecting structural isomers (e.g., 1-heptylamine vs. 2-heptylamine). Isomerism impacts physical properties like boiling points .
- Synthetic Pathways: n-Heptylamine is used in multi-step syntheses, such as forming azo compounds via reactions with ureas . The acetyl-cyano derivative may require specialized methods, such as acetylation followed by cyanation.
- Hazard Considerations: n-Heptylamine’s flammability and irritancy (Class 4-2-III) suggest that its derivatives warrant similar precautions, with added risks from cyano groups (e.g., cyanide release) .
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